3,5-Dimethylisothiazole-4-carbonitrile
Overview
Description
3,5-Dimethylisothiazole-4-carbonitrile is a heterocyclic compound with the molecular formula C6H6N2S. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylisothiazole-4-carbonitrile typically involves the lithiation of isothiazole derivatives. One common method is the direct lithiation of isothiazole with n-butyllithium, which occurs at the C-5 position. This intermediate can then be trapped with various electrophiles, including alkyl halides, carbon dioxide, and nitriles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale lithiation reactions followed by electrophilic trapping. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylisothiazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various electrophiles are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include substituted isothiazoles, primary amines, and various oxidized derivatives .
Scientific Research Applications
3,5-Dimethylisothiazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing into its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethylisothiazole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes and disrupt cellular processes by binding to specific proteins and nucleic acids. The exact pathways and targets are still under investigation, but its ability to interfere with microbial growth and cellular proliferation is well-documented .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylisoxazole-4-carbonitrile
- 3,5-Dimethylthiazole-4-carbonitrile
- 3,5-Dimethylpyrazole-4-carbonitrile
Uniqueness
3,5-Dimethylisothiazole-4-carbonitrile is unique due to its isothiazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo selective lithiation and subsequent functionalization makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3,5-dimethyl-1,2-thiazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-4-6(3-7)5(2)9-8-4/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZDOEBUNQWUKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333590 | |
Record name | 4-Isothiazolecarbonitrile, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13950-66-8 | |
Record name | 4-Isothiazolecarbonitrile, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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